![molecular formula C8H7ClF3NO B1403364 3-chloro-N-methyl-4-(trifluoromethoxy)aniline CAS No. 1260887-97-5](/img/structure/B1403364.png)
3-chloro-N-methyl-4-(trifluoromethoxy)aniline
Overview
Description
3-Chloro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO . It is used as a primary and secondary intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of 3-chloro-4-(trifluoromethoxy)aniline involves various chemical reactions. For instance, it can be synthesized by a Pd-catalyzed coupling reaction . It can also be synthesized from 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 3-chloro-4-(trifluoromethoxy)aniline consists of a benzene ring with a trifluoromethoxy group (-OCF3), an amine group (-NH2), and a chlorine atom attached to it .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)aniline is involved in various chemical reactions. For example, it can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 211.57 .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group is a common feature in many FDA-approved drugs . For instance, fluoxetine, an antidepressant, is synthesized starting with p-trifluoromethylphenol reacted with 3-(chloro)-N-methyl-3-phenylpropylamin .
Liquid-Crystalline Polymethacrylates
4-(Trifluoromethoxy)aniline, a compound structurally similar to 3-chloro-N-methyl-4-(trifluoromethoxy)aniline, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
Quinolin-3-yl Acrylates
4-(Trifluoromethoxy)aniline has also been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . These compounds have various applications in medicinal chemistry .
Schiff Bases
Another application of 4-(Trifluoromethoxy)aniline is in the synthesis of novel Schiff bases, via condensation with pyridinecarboxaldehydes . Schiff bases are versatile compounds with a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that aniline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
properties
IUPAC Name |
3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSLCKUVCNVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.